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Compound of Interest

Compound Name: Amino-ethyl-SS-PEG3-NHBoc

Cat. No.: B605427

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional, cleavable linker, Amino-
ethyl-SS-PEG3-NHBoc, tailored for professionals in drug development and biomedical
research. This linker is primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCSs),
where it serves as a bridge between a monoclonal antibody and a cytotoxic payload.[1][2] Its
design incorporates a disulfide bond, which is stable in systemic circulation but is cleaved in
the reducing intracellular environment, allowing for targeted drug release.[3][4] The
polyethylene glycol (PEG) component enhances solubility and improves the pharmacokinetic
properties of the resulting conjugate.[5][6]

Core Compound Data

The quantitative and qualitative data for Amino-ethyl-SS-PEG3-NHBoc are summarized
below. This information is crucial for reaction planning, characterization, and quality control.
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Property Value Source(s)
Molecular Weight 384.55 g/mol [7]
Molecular Formula C15H32N205S2 [7]
CAS Number 2144777-87-5 [8]

tert-butyl (1-amino-7,10,13-
IUPAC Name trioxa-3,4-dithiapentadecan- [8]

15-yl)carbamate

) Pale-yellow to Yellow-brown
Physical Form o [8]
Liquid

Purity Typically 295% [8]

Soluble in DMSO and other

Solubility
organic solvents.

N Powder: -20°C for 3 years. In
Storage Conditions [1]
solvent: -80°C for 1 year.

Experimental Protocols

The following protocols are representative methodologies for the use of Amino-ethyl-SS-
PEG3-NHBoc in the synthesis of an Antibody-Drug Conjugate. These steps include linker
activation, payload conjugation, and final bioconjugation to an antibody.

Protocol 1: Boc Group Deprotection of the Linker

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary
amine, resulting in a diamine linker with a central disulfide bond.

Materials:
e Amino-ethyl-SS-PEG3-NHBoc
e Dichloromethane (DCM), anhydrous

 Trifluoroacetic acid (TFA)
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e Toluene

¢ Round-bottom flask

o Magnetic stirrer

 Rotary evaporator

 Nitrogen or Argon gas supply

Methodology:

Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in
a round-bottom flask under an inert atmosphere (e.qg., nitrogen).[9]

e Cool the solution to 0°C using an ice bath.

e Slowly add an equal volume of TFA to the solution (e.g., for 10 mL of linker solution, add 10
mL of TFA, resulting in a 50% TFA/DCM mixture).

« Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

» Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed
(typically 1-2 hours).[9]

e Upon completion, remove the DCM and excess TFA by concentrating the mixture under
reduced pressure using a rotary evaporator.

o To remove residual TFA, add toluene to the residue and co-evaporate. Repeat this step three
times.[9]

e The resulting product is the TFA salt of the deprotected diamine linker, which can be used
directly in the next step or purified further.

Protocol 2: Conjugation of Deprotected Linker to a
Carboxylic Acid-Containing Payload
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This protocol describes the formation of a stable amide bond between one of the primary
amines of the linker and a payload that features a carboxylic acid group.

Materials:

Deprotected linker-TFA salt from Protocol 1

o Carboxylic acid-containing payload (e.g., a cytotoxic agent)

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS) or Sulfo-NHS

e Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
» N,N-Diisopropylethylamine (DIPEA)

» Reaction vessel

e Magnetic stirrer

e HPLC for purification

Methodology:

Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.

e Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the payload solution to activate the
carboxylic acid group. Let the reaction proceed for 15-30 minutes at room temperature to
form an NHS ester intermediate.

» In a separate vessel, dissolve the deprotected linker-TFA salt (1.0 equivalent) in anhydrous
DMF and add DIPEA (2-3 equivalents) to neutralize the TFA salt and create a free amine.

e Add the activated payload solution to the linker solution.

» Allow the reaction to stir at room temperature for 2-4 hours, or until reaction completion is
confirmed by LC-MS.
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 Purify the resulting linker-payload conjugate using reverse-phase HPLC to remove
unreacted starting materials and byproducts.

 Lyophilize the pure fractions to obtain the final linker-payload construct.

Protocol 3: Antibody Conjugation

This protocol details the conjugation of the linker-payload construct (which has a remaining free
amine) to a monoclonal antibody via its lysine residues.

Materials:

Monoclonal antibody (mADb) in a suitable buffer (e.g., PBS, pH 7.4)

 Linker-payload construct from Protocol 2

» Disuccinimidyl suberate (DSS) or a similar NHS-ester crosslinker (if modifying the antibody
first)

o Reaction buffer (e.g., Borate buffer, pH 8.5)

e Desalting column (e.g., Sephadex G-25)

e UV-Vis Spectrophotometer

e Size Exclusion Chromatography (SEC) system

Methodology:

» Antibody Preparation: Exchange the antibody into an amine-free buffer, such as PBS, at a
concentration of 5-10 mg/mL.

e Amine Coupling: A common method is to conjugate to the surface-accessible lysine residues
of the antibody.[10]

o Dissolve the linker-payload construct in a small amount of a compatible organic solvent (e.g.,
DMSO) and add it to the antibody solution. The molar ratio of the linker-payload to the
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antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g.,
start with a 5:1 to 10:1 molar excess of the linker-payload).

 To facilitate the reaction, the pH of the antibody solution can be adjusted to 8.0-8.5.[10]

e Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight with gentle
mixing.

 Purification: Remove unconjugated linker-payload and other small molecules by passing the
reaction mixture through a desalting column equilibrated with a formulation buffer (e.g.,
PBS).[10]

e Characterization:
o Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
o Analyze the final ADC product by SEC-HPLC to assess purity and aggregation.

o Determine the DAR using techniques such as Hydrophobic Interaction Chromatography
(HIC) or LC-MS.

Logical and Experimental Workflows

The successful application of Amino-ethyl-SS-PEG3-NHBoc in an ADC relies on a sequence
of events, from initial synthesis to targeted payload release. The diagrams below illustrate the
key workflows.

Antibody-Drug Conjugate Synthesis Workflow

This diagram outlines the multi-step chemical synthesis process to create a functional ADC
using the specified linker.
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ADC Synthesis Workflow
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Caption: A flowchart of the ADC synthesis process.
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ADC Mechanism of Action Pathway

This diagram illustrates the biological pathway of an ADC from systemic circulation to the
targeted release of its payload within a cancer cell.
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ADC Mechanism of Action
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Caption: The biological pathway of ADC action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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